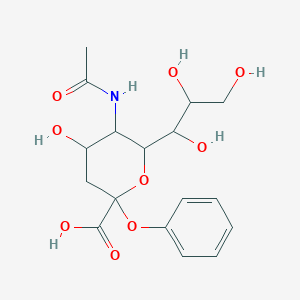
5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions. For instance, the electrochemical oxidation method described in the first paper uses 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) as a mediator to convert alcohols and aldehydes to carboxylic acids, which could be a potential step in the synthesis of the target compound . The second paper discusses the synthesis of 4-acetamido-substituted derivatives, which are structurally related to the compound of interest and could provide a basis for its synthesis . The third paper details a complex synthesis route involving multiple steps and intermediates, which could be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of the target compound would likely be characterized using techniques such as IR, 1H NMR, 13C NMR, Mass, and elemental analysis, as described in the third paper for related compounds . These techniques would provide detailed information about the functional groups, the skeleton of the molecule, and its purity.
Chemical Reactions Analysis
The target compound contains several functional groups, such as acetamido, hydroxy, phenoxy, and carboxylic acid, which could undergo various chemical reactions. The electrochemical oxidation method mentioned in the first paper could be relevant for introducing or modifying the carboxylic acid group in the target molecule . The binding studies in the second paper suggest that the acetamido group could play a significant role in the biological activity of the compound, potentially through interactions with biological receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be influenced by its functional groups and molecular structure. The hydroxy and carboxylic acid groups would contribute to the compound's solubility in water and could affect its melting point. The acetamido group could impact the compound's stability and reactivity. The phenoxy group might contribute to the compound's aromatic character and influence its UV/Vis absorption properties. The synthesis and characterization methods described in the papers provide a framework for determining these properties .
Relevant Case Studies
While the provided papers do not discuss case studies directly related to the target compound, they do provide examples of related compounds being used in medicinal chemistry and pharmacology. For instance, the first paper describes the synthesis of a precursor to levetiracetam, an epilepsy medication . The second paper reports on compounds with cardioselective beta-adrenergic blocking activity . These examples suggest potential therapeutic applications for the target compound, which could be explored in future case studies.
科学的研究の応用
Advanced Oxidation Processes (AOPs) for Environmental Remediation
AOPs have been extensively studied for the degradation of various compounds, including pharmaceuticals like acetaminophen (ACT), in aqueous media. These processes lead to the generation of different by-products and involve complex kinetics and mechanisms. The degradation of ACT through AOPs has highlighted the importance of understanding the biotoxicity of by-products and the efficiency of degradation pathways. This area of research underscores the potential application of AOPs in treating water contaminated with complex organic molecules, potentially including the compound (Qutob et al., 2022).
Pharmacological Significance of Phenolic Compounds
Phenolic acids, such as Chlorogenic Acid (CGA), exhibit a broad spectrum of biological and pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. These compounds are abundant in natural sources like green coffee extracts and tea, and their health benefits have been linked to the regulation of lipid and glucose metabolism, offering potential therapeutic roles in managing diseases like diabetes and obesity (Naveed et al., 2018). Research in this domain indicates the wide-ranging utility of phenolic compounds in developing health-promoting supplements and drugs, suggesting a possible area of interest for the application of similar compounds.
Industrial and Environmental Applications of Carboxylic and Phenolic Groups
The adsorption properties of compounds containing carboxylic and phenolic groups onto various minerals have significant implications for environmental remediation and pollution control technologies. Studies have explored the role of these functional groups in the adsorption of natural organic matter (NOM) onto mineral surfaces, providing insights into water purification and treatment processes (Guan et al., 2006). This area of research highlights the potential for compounds with similar functional groups to be used in environmental applications, particularly in the adsorption and removal of contaminants from water sources.
Safety And Hazards
特性
IUPAC Name |
5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO9/c1-9(20)18-13-11(21)7-17(16(24)25,26-10-5-3-2-4-6-10)27-15(13)14(23)12(22)8-19/h2-6,11-15,19,21-23H,7-8H2,1H3,(H,18,20)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOVUNWVDMMYKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400752 |
Source


|
| Record name | 5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid | |
CAS RN |
15964-32-6 |
Source


|
| Record name | 5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

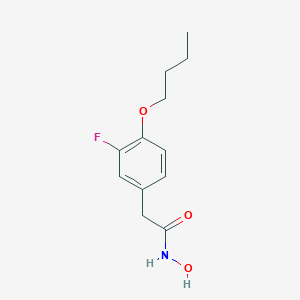
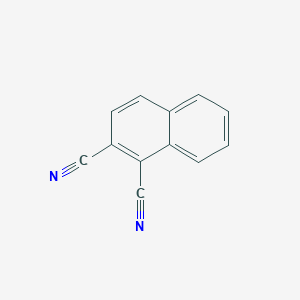
![7-Butylbicyclo[4.1.0]heptane](/img/structure/B103331.png)
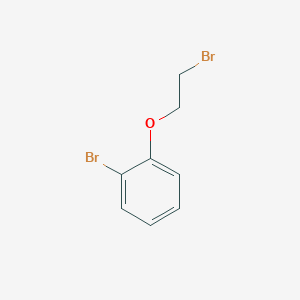
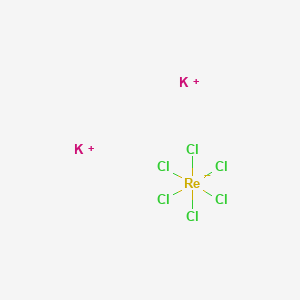
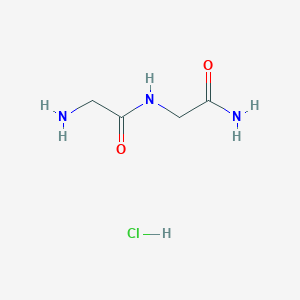
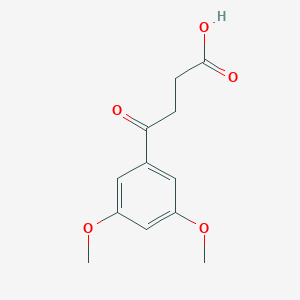
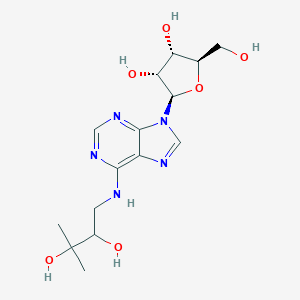
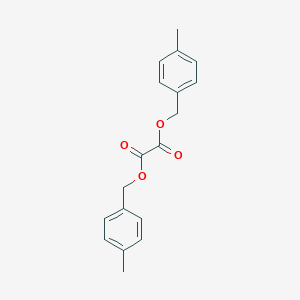
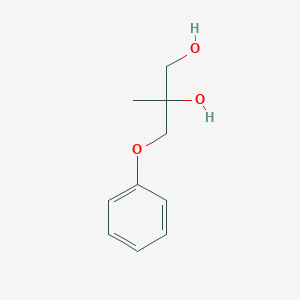
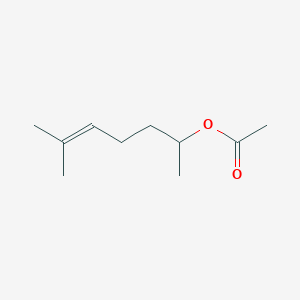
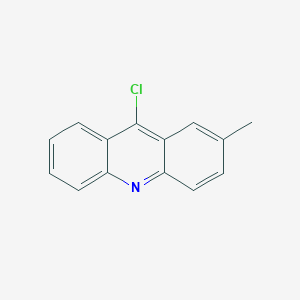

![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)